molecular formula C19H23FN4O3 B2488938 1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(4-methoxybenzyl)urea CAS No. 2034438-63-4

1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2488938
CAS No.: 2034438-63-4
M. Wt: 374.416
InChI Key: KRRLUSFWINOKCU-JCNLHEQBSA-N
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Description

1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(4-methoxybenzyl)urea typically involves multiple steps:

    Formation of the cyclohexyl intermediate: Starting with a cyclohexane derivative, the compound undergoes functionalization to introduce the 5-fluoropyrimidin-2-yloxy group.

    Introduction of the urea moiety: The intermediate is then reacted with an isocyanate derivative to form the urea linkage.

    Final coupling: The 4-methoxybenzyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The fluoropyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the urea moiety would produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, 1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(4-methoxybenzyl)urea can be studied for its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery programs.

Medicine

Medically, this compound could be explored for its potential therapeutic effects. Urea derivatives are known for their pharmacological activities, including anti-inflammatory and anticancer properties.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1r,4r)-4-((5-Chloropyrimidin-2-yl)oxy)cyclohexyl)-3-(4-methoxybenzyl)urea
  • 1-((1r,4r)-4-((5-Bromopyrimidin-2-yl)oxy)cyclohexyl)-3-(4-methoxybenzyl)urea

Uniqueness

Compared to similar compounds, 1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(4-methoxybenzyl)urea may exhibit unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s biological activity, stability, and lipophilicity, making it a valuable candidate for further research.

Properties

IUPAC Name

1-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O3/c1-26-16-6-2-13(3-7-16)10-21-18(25)24-15-4-8-17(9-5-15)27-19-22-11-14(20)12-23-19/h2-3,6-7,11-12,15,17H,4-5,8-10H2,1H3,(H2,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRLUSFWINOKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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